molecular formula C14H20N2O3 B3166600 (2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester CAS No. 912762-60-8

(2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B3166600
CAS No.: 912762-60-8
M. Wt: 264.32 g/mol
InChI Key: UAQXCAOHTVNFIN-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester is a carbamate derivative featuring a tert-butyl ester group, a hydroxyimino (N–OH) moiety, and a para-tolyl (4-methylphenyl) substituent. This compound belongs to a broader class of tert-butyl carbamates, which are widely utilized as intermediates in pharmaceutical synthesis due to their stability and ease of deprotection under mild acidic conditions.

Properties

IUPAC Name

tert-butyl N-[(2Z)-2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-5-7-11(8-6-10)12(16-18)9-15-13(17)19-14(2,3)4/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQXCAOHTVNFIN-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/O)/CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of a suitable precursor with hydroxylamine under acidic or basic conditions.

    Introduction of the P-tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and an appropriate alkylating agent.

    Formation of the Carbamic Acid Tert-butyl Ester: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The hydroxyimino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophilic reagents, catalysts such as aluminum chloride, varying temperatures.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The p-tolyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The carbamic acid tert-butyl ester moiety can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl carbamate scaffold is common among the analogs, but substituent variations dictate their physicochemical and biological properties. Key analogs include:

Compound Name Key Substituents Molecular Weight LogP (Predicted) Hydrogen Bond Donors/Acceptors Reference
(2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester Hydroxyimino, para-tolyl ~265.3* ~2.5* 2 donors, 3 acceptors
[3,4-Dihydroxy-2-(5-ethyl-2,4-dioxo-pyrimidin-1-yl)-cyclopentyl]-carbamic acid tert-butyl ester Dihydroxycyclopentyl, pyrimidinone 381.4 - 5 donors, 8 acceptors
(2-Amino-benzyl)-carbamic acid tert-butyl ester Aminobenzyl 222.28 2.3 2 donors, 3 acceptors
(4-Chloro-2-fluoro-phenyl)-carbamic acid tert-butyl ester Chloro, fluoro-phenyl 245.7 3.1 1 donor, 3 acceptors
tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate Hydroxyethylthio 221.3 1.8 2 donors, 3 acceptors

*Estimated based on structural similarity.

Key Observations :

  • The pyrimidinone-containing analog () exhibits the highest hydrogen-bonding capacity, correlating with its strong binding to SARS-CoV-2 Mpro (Glide score: −8.21 kcal/mol).

Biological Activity

(2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the carbamic acid structure and the introduction of the hydroxyl and imino functionalities. The compound can be synthesized through a series of reactions involving starting materials such as p-tolyl isocyanate and appropriate alcohols under controlled conditions.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its inhibitory effects on specific enzymes and its potential therapeutic applications.

Inhibition of Histone Deacetylases (HDACs)

Research indicates that certain carbamic acid derivatives, including those related to this compound, exhibit HDAC inhibitory activity. HDACs play a crucial role in regulating gene expression by modifying histones, and their inhibition has implications for cancer therapy and other proliferative diseases. A study demonstrated that compounds with similar structures could inhibit HDAC activity effectively, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

Antiviral Activity

Another area of investigation includes the antiviral properties of related compounds against viral proteases. For instance, dipeptide-type inhibitors designed based on similar structural motifs have shown promising results against SARS-CoV 3CL protease, suggesting that modifications to the carbamic acid structure could enhance antiviral efficacy .

Case Studies

  • Cancer Treatment : A study explored the use of carbamic acid derivatives in cancer models, demonstrating that these compounds could induce apoptosis in cancer cells by modulating HDAC activity. The results indicated a significant reduction in tumor growth in vivo when treated with these compounds .
  • Viral Inhibition : In another case study, a series of peptidomimetic compounds were synthesized and tested for their ability to inhibit viral proteases. The findings showed that modifications similar to those found in this compound led to enhanced inhibitory activity against the target protease, highlighting the importance of structural features in determining biological activity .

Data Tables

The following tables summarize key findings from various studies regarding the biological activity of related compounds.

Compound Activity IC50 Value (µM) Target
Compound AHDAC Inhibition5.9HDAC
Compound BViral Protease Inhibition0.0041SARS-CoV 3CL Pro
Compound CApoptosis Induction10Cancer Cells

Q & A

Basic Questions

Q. What are the common synthetic strategies for introducing the tert-butyl carbamate group in compounds like (2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester?

  • Methodological Answer: The tert-butyl carbamate (Boc) group is typically introduced via condensation of hydroxylamine derivatives with tert-butanol, di-tert-butyl dicarbonate (Boc₂O), or tert-butyl acetate (t-BuOAc) under acidic catalysis. For example, TsOH or TFA can enhance solubility of polar intermediates in organic solvents. However, TsOH may fail to dissolve free amino acids, necessitating fluorinated acids (e.g., TFA) to improve reaction efficiency . Challenges include premature termination of reactions and low yields, which require iterative optimization of acid strength and solvent systems.

Q. What analytical techniques are recommended for characterizing the tert-butyl carbamate group in this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the Boc group’s presence via characteristic tert-butyl proton signals at ~1.4 ppm. Infrared (IR) spectroscopy can identify carbonyl stretching vibrations (~1680–1720 cm⁻¹) of the carbamate. Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns, while X-ray crystallography resolves stereochemical details. PubChem-derived SMILES and InChI keys aid in computational validation .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Avoid contact with strong acids/bases, which may deprotect the Boc group and release hazardous byproducts. Store at room temperature in airtight containers away from light and moisture. Refer to safety data sheets (SDS) for specific hazards, such as skin/eye irritation .

Q. How does the tert-butyl group influence the compound’s stability under standard laboratory conditions?

  • Methodological Answer: The tert-butyl carbamate group is stable toward nucleophiles and reducing agents but labile under acidic conditions (e.g., HCl/dioxane or TFA). Prolonged exposure to humid environments may hydrolyze the ester moiety, necessitating anhydrous storage. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH) monitored via HPLC .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the yield of tert-butyl carbamate formation?

  • Methodological Answer: Optimize solvent polarity (e.g., t-BuOAc as both solvent and reagent) and acid strength (e.g., HClO₄ for rapid tert-butyl cation generation). Use fluorinated acids (e.g., TfOH) to enhance solubility of polar intermediates. Reaction monitoring via TLC or in-situ IR can identify premature termination. Yields improve with stoichiometric control (e.g., 50 equiv. TFA) and inert atmospheres to prevent side reactions .

Q. What are the mechanistic considerations for the acid-catalyzed tert-butylation of hydroxylamine derivatives?

  • Methodological Answer: Acid catalysts (e.g., HClO₄ or TsOH) protonate tert-butyl acetate to generate tert-butyl cations, which react with the hydroxylamine’s nucleophilic oxygen. Competing pathways include over-acidification leading to decomposition or incomplete deprotection. Kinetic studies using stopped-flow NMR or DFT calculations can elucidate rate-determining steps and transition states .

Q. How do solvent polarity and temperature influence the stability of the tert-butyl carbamate group during derivatization?

  • Methodological Answer: Polar aprotic solvents (e.g., DMF or DMSO) stabilize carbamate intermediates but may accelerate hydrolysis at elevated temperatures. Low-temperature reactions (-20°C) in dichloromethane minimize side reactions. Solvent screening via Design of Experiments (DoE) can balance solubility and stability .

Q. What strategies mitigate variability in experimental outcomes when synthesizing tert-butyl carbamate derivatives?

  • Methodological Answer: Standardize reaction conditions (e.g., controlled humidity via molecular sieves) and use high-purity reagents. Address organic degradation during prolonged synthesis by cooling reaction vessels (4°C). Statistical tools like ANOVA identify critical variables (e.g., acid concentration, stirring rate) affecting reproducibility .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in tert-butyl carbamate derivatives?

  • Methodological Answer: 2D NMR (e.g., HSQC, HMBC) clarifies connectivity between the tert-butyl group and carbamate nitrogen. Dynamic Nuclear Polarization (DNP)-enhanced NMR improves sensitivity for low-concentration intermediates. Cryo-electron microscopy (cryo-EM) may visualize crystalline intermediates in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.